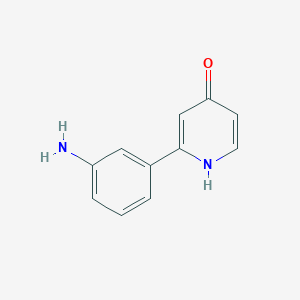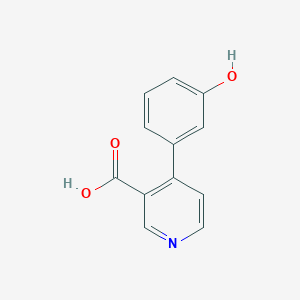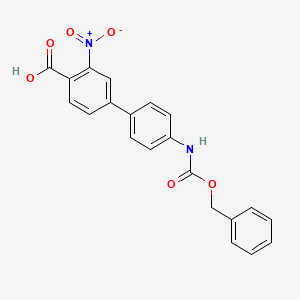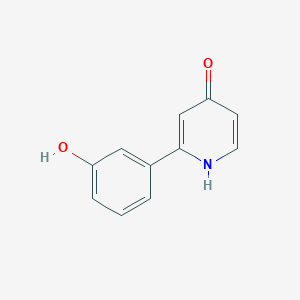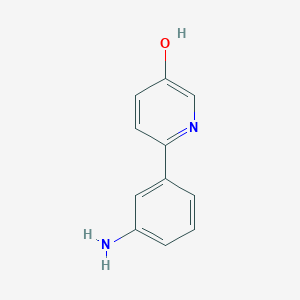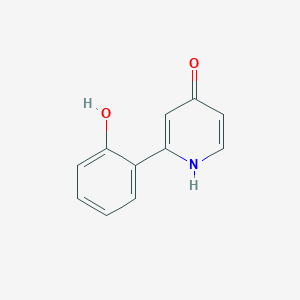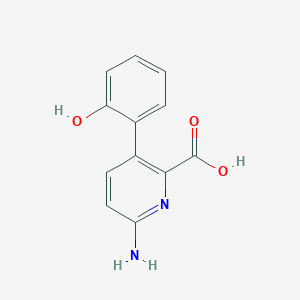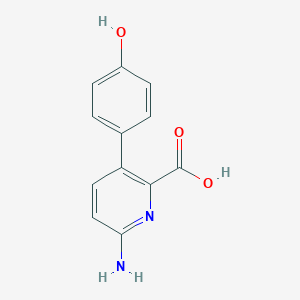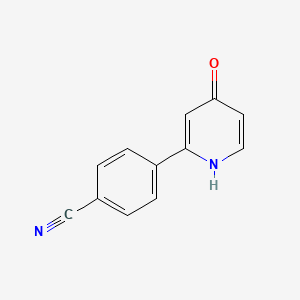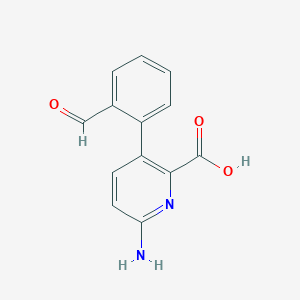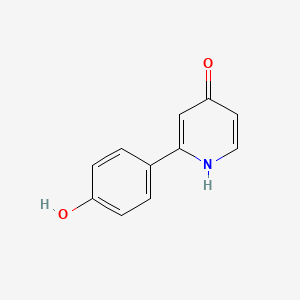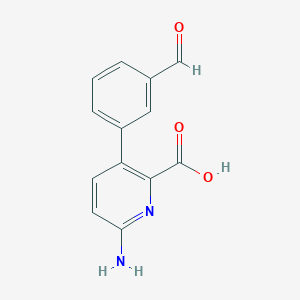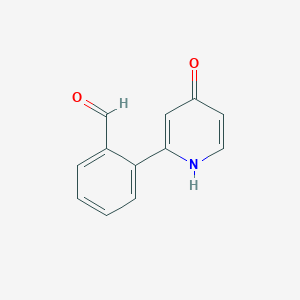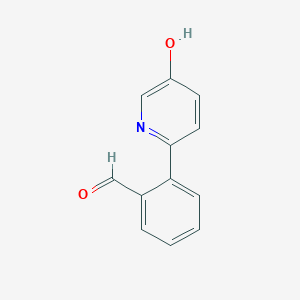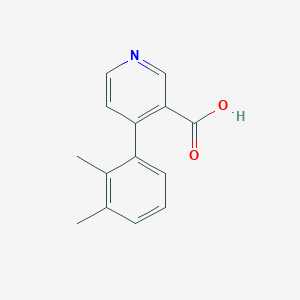
4-(2,3-Dimethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethylphenyl)nicotinic acid, also known as 4-DMPA, is an organic compound belonging to the class of compounds known as nicotinic acid derivatives. It is a white, crystalline solid with a melting point of 149-151°C and a molecular weight of 196.2 g/mol. 4-DMPA has a wide variety of applications in scientific research and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has a wide variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a fluorescent probe for the detection of proteins and other biomolecules, and as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of various diseases including cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(2,3-Dimethylphenyl)nicotinic acid, 95% binds to and inhibits the activity of enzymes involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% may also bind to and inhibit the activity of enzymes involved in the synthesis of nitric oxide, a molecule involved in the regulation of blood pressure.
Biochemical and Physiological Effects
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dimethylphenyl)nicotinic acid, 95% can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, leading to decreased production of prostaglandins and other inflammatory mediators. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of nitric oxide synthase, leading to decreased production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is non-toxic and has a low potential for causing adverse effects. However, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is not suitable for use in long-term experiments due to its instability in the presence of light and oxygen.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2,3-Dimethylphenyl)nicotinic acid, 95%. These include further exploration of its potential therapeutic applications, investigation of its mechanism of action, and exploration of its potential use as a fluorescent probe for the detection of proteins and other biomolecules. In addition, further research is needed to determine the optimal conditions for the synthesis of 4-(2,3-Dimethylphenyl)nicotinic acid, 95%.
Synthesemethoden
4-(2,3-Dimethylphenyl)nicotinic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 2,3-dimethylphenol and acetic anhydride to form 2,3-dimethylphenyl acetate. This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The second step involves the reaction of 2,3-dimethylphenyl acetate with sodium nitrite in the presence of acetic acid to form 4-(2,3-Dimethylphenyl)nicotinic acid, 95%. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-11(10(9)2)12-6-7-15-8-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZFWLKYHFDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692439 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)nicotinic acid | |
CAS RN |
1261917-47-8 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

